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molecular formula C13H12O3 B8722101 4-Benzyloxy-6-methyl-2H-pyran-2-one CAS No. 61424-86-0

4-Benzyloxy-6-methyl-2H-pyran-2-one

Cat. No. B8722101
M. Wt: 216.23 g/mol
InChI Key: LSIQTDFHMYCEHC-UHFFFAOYSA-N
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Patent
US04745116

Procedure details

Sodium hydride (2.2 gm, 50% oil, 0.0458 mol) was added portionwise to a solution of 4-hydroxy-6-methyl-2-pyrone (5 gm, 0.0396 mol) in anhydrous tetrahydrofuran. When the gas evolution ceased, anhydrous DMF (80 ml) was added, along with tetra-n-butylammonium iodide (1 gm). The solution was stirred at room temperature for 30 minutes. A solution of benzyl bromide (5.2 ml, 0.0425 mol) in HMPA (5 ml) was added. After 16 hours at room temperature, the volatile component was removed by evaporation. DMF was removed under high vacuum (1 mm Hg). The residual oil was partitioned between 10% HCl and ethyl acetate. The ethyl acetate layer was dried over magnesium sulphate and evaporated to an oil. This material was purified by flash column chromatography (Whatman LPS-II silica gel, elution gradient: 10-50% ethyl acetate:pet. ether 30-60; product Rf =0.4 at 30% ethyl acetate:pet. ether 30-60). The material was recrystallized from ether to give 4-benzyloxy- 6-methyl-2-pyrone (3.42 gm, 40% yield), m.p. 90°-91° C.; IR (KBr): 1740, 1575, 1650 cm-1, Anal. calcd. for C13H12O3 : C, 72.21, H, 5.59. Found: C, 72.31, H, 5.64.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:9]=[C:8]([CH3:10])[O:7][C:6](=[O:11])[CH:5]=1.CN(C=O)C.[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(P(N(C)C)(N(C)C)=O)C>[CH2:17]([O:3][C:4]1[CH:9]=[C:8]([CH3:10])[O:7][C:6](=[O:11])[CH:5]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the volatile component was removed by evaporation
CUSTOM
Type
CUSTOM
Details
DMF was removed under high vacuum (1 mm Hg)
CUSTOM
Type
CUSTOM
Details
The residual oil was partitioned between 10% HCl and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
This material was purified by flash column chromatography (Whatman LPS-II silica gel, elution gradient: 10-50% ethyl acetate:pet. ether 30-60; product Rf =0.4 at 30% ethyl acetate:pet. ether 30-60)
CUSTOM
Type
CUSTOM
Details
The material was recrystallized from ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(OC(=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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